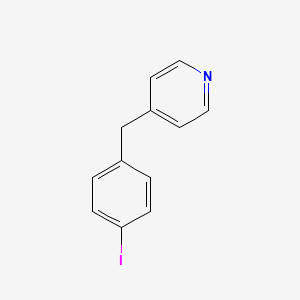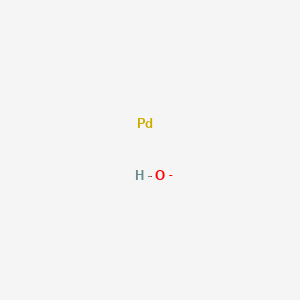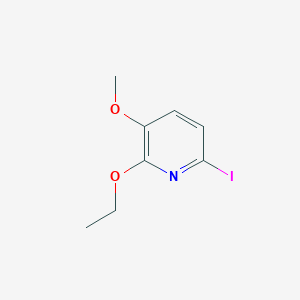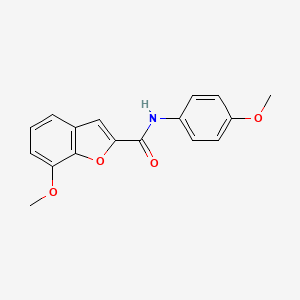![molecular formula C7H8N2O B8564636 N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine CAS No. 89693-75-4](/img/structure/B8564636.png)
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from 6-methylnicotinaldehyde, a derivative of nicotinaldehyde, which is a pyridine-based aldehyde. The oxime functional group is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methylnicotinaldehyde oxime typically involves the reaction of 6-methylnicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous medium with pH adjustment to ensure optimal conditions for oxime formation . The general reaction scheme is as follows:
6-Methylnicotinaldehyde+Hydroxylamine Hydrochloride→6-Methylnicotinaldehyde Oxime+HCl
Industrial Production Methods: Industrial production of oximes, including 6-methylnicotinaldehyde oxime, often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated pH control systems can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions: N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Reduction: Reduction of oximes typically yields the corresponding amines.
Substitution: Oximes can participate in substitution reactions, particularly with electrophiles, to form new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Aplicaciones Científicas De Investigación
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-methylnicotinaldehyde oxime involves its ability to form stable complexes with metal ions and its reactivity towards electrophiles. The oxime group can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is exploited in the design of enzyme inhibitors and in catalytic processes .
Comparación Con Compuestos Similares
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote for organophosphate poisoning with a broader spectrum of activity.
HI-6: A highly effective oxime for reactivating acetylcholinesterase inhibited by nerve agents.
Uniqueness: N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine is unique due to its specific structural features derived from nicotinaldehyde, which imparts distinct reactivity and binding properties compared to other oximes. Its methyl group at the 6-position of the pyridine ring influences its electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
89693-75-4 |
|---|---|
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
N-[(6-methylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(4-8-6)5-9-10/h2-5,10H,1H3 |
Clave InChI |
FSXJWNJAHOZWJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C=NO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-aminoanilino)ethyl]methanesulfonamide; sulfuric acid](/img/structure/B8564605.png)




![2-[2-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethanol](/img/structure/B8564642.png)


